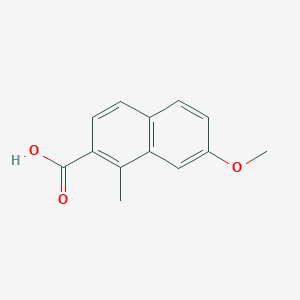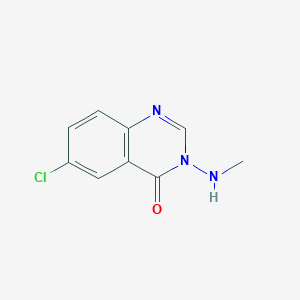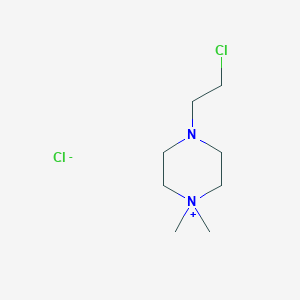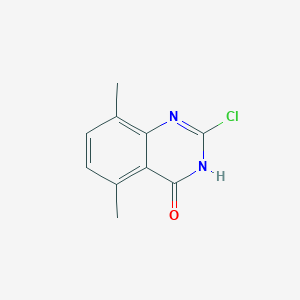![molecular formula C12H22OSi B11892581 Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- CAS No. 111999-87-2](/img/structure/B11892581.png)
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is an organic compound with the molecular formula C12H22OSi It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the propynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone, while reduction can produce cyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog without the trimethylsilyl group.
1-(Trimethylsilyl)methylcyclohexanol: A similar compound with a different substitution pattern.
2-(Trimethylsilyl)cyclohexanol: Another analog with the trimethylsilyl group attached to a different position on the cyclohexane ring.
Uniqueness
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
111999-87-2 |
|---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
1-(3-trimethylsilylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-9,11H2,1-3H3 |
InChI-Schlüssel |
WFRFWIYYAHPKHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC#CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)

![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)

